Tinidazole

Description

A nitroimidazole antitrichomonal agent effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia infections.

This compound is a Nitroimidazole Antimicrobial.

This compound is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial, protozoal and parasitic infections. This compound is a nitroimidazole similar to metronidazole and is likely to have a similar spectrum and frequency of side effects, including a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent acute liver injury.

This compound is a 5-nitroimidazole derivative with antiprotozoal property. Although the mechanism of action has not been fully elucidated, it has been suggested that this compound is metabolized and yields nitrite anions and metronidazole. Metronidazole's nitro group in turn is reduced via the parasite ferredoxin, thereby generating a series of free nitro radicals including nitro anions. Toxicity is achieved via depletion of sulfhydryl groups and DNA strand breaks with multiple hits having an additive effect and ultimately leading to cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 5 approved and 5 investigational indications. This drug has a black box warning from the FDA.

A nitroimidazole alkylating agent that is used as an antitrichomonal agent against TRICHOMONAS VAGINALIS; ENTAMOEBA HISTOLYTICA; and GIARDIA LAMBLIA infections. It also acts as an antibacterial agent for the treatment of BACTERIAL VAGINOSIS and anaerobic bacterial infections.

See also: Ronidazole (related); Dimetridazole (related); Nimorazole (related) ... View More ...

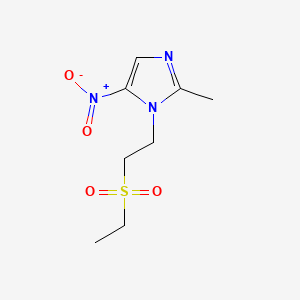

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSLZFTEKNLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023676 | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |

| Record name | SID855690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals from benzene | |

CAS No. |

148159-84-6, 19387-91-8 | |

| Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148159-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19387-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tinidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tinidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033KF7V46H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-128 °C, 127 - 128 °C | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tinidazole's Impact on DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinidazole (B1682380), a 5-nitroimidazole antimicrobial agent, is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Its efficacy is rooted in its ability to disrupt the fundamental process of DNA replication within these microorganisms. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on DNA, presenting quantitative data on its activity, detailed experimental protocols for studying its effects, and visual representations of the key pathways and workflows.

Core Mechanism of Action: DNA Damage and Replication Inhibition

This compound's selective toxicity against anaerobic organisms is a result of a targeted activation process that leads to catastrophic DNA damage.[1][2][3] The drug, in its inactive form, readily penetrates the microbial cell. Inside the low-redox-potential environment characteristic of anaerobes, the nitro group of this compound is reduced by intracellular redox proteins.[1] This reduction process generates highly reactive nitroso radicals.[1]

These cytotoxic intermediates are the primary effectors of this compound's antimicrobial activity. They interact directly with the microbial DNA, inducing significant damage through two principal mechanisms:

-

DNA Strand Breakage: The reactive radicals attack the phosphodiester backbone of the DNA, leading to both single- and double-strand breaks.[1][4] This fragmentation disrupts the integrity of the genetic material.

-

Loss of Helical Structure: The binding of the activated drug to DNA destabilizes its helical structure, further compromising its function.[1]

This extensive DNA damage has profound consequences for the microorganism, primarily by impairing DNA replication and transcription.[1] The cell's machinery is unable to accurately read the damaged template, leading to a halt in the synthesis of new DNA and essential proteins. Ultimately, this disruption of fundamental cellular processes results in cell death.[1] The selective activation of this compound in anaerobic environments minimizes its toxicity to human cells, which are less efficient at reducing the nitro group.[1]

Quantitative Data: In Vitro Susceptibility

The following tables summarize the in vitro activity of this compound against various anaerobic bacteria and protozoa, providing key quantitative metrics for its efficacy.

| Organism | Number of Strains | MIC90 (µg/mL) | Reference |

| Prevotella buccae | 25 | 2 | [5] |

| Prevotella intermedia | 10 | 4 | [5] |

| Fusobacterium spp. | 10 | 1 | [5] |

| Veillonella spp. | 8 | 8 | [5] |

| Other Prevotella spp. | 29 | 0.5 | [5] |

| Bacteroides fragilis | 12 | 3.13 | [6] |

| Fusobacterium varium | 20 | 3.13 | [6] |

| Peptococcus spp. | Not specified | 6.25 | [6] |

| Peptostreptococcus spp. | Not specified | 6.25 | [6] |

| MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. |

| Organism | Number of Isolates | MBC Range (µg/mL) | Reference |

| Bacteroides fragilis | 42 | 0.25 - 4 | [1] |

| MBC: Minimum bactericidal concentration. |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of this compound's action on DNA.

Comet Assay (Alkaline Single-Cell Gel Electrophoresis) for DNA Strand Breakage

This protocol is adapted from studies demonstrating this compound-induced DNA single-strand breaks in human peripheral blood lymphocytes.[4]

Objective: To qualitatively and quantitatively assess DNA single-strand breaks in individual cells following exposure to this compound.

Materials:

-

This compound solution (concentrations: 10, 100, 500 µg/mL)

-

Human peripheral blood lymphocytes

-

Low melting point agarose (B213101) (LMA)

-

Normal melting point agarose (NMA)

-

Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Microscope slides

-

Coverslips

-

Horizontal gel electrophoresis apparatus

-

Power supply

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Treatment: Incubate human peripheral blood lymphocytes with varying concentrations of this compound (10, 100, 500 µg/mL) and a vehicle control for a predetermined time (e.g., 2 hours) at 37°C.

-

Slide Preparation: Mix a small aliquot of the cell suspension with LMA at 37°C and pipette onto a microscope slide pre-coated with NMA. Cover with a coverslip and allow the agarose to solidify at 4°C.

-

Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.

-

Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding and expression of alkali-labile sites.

-

Electrophoresis: Apply a voltage of approximately 25 V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes.

-

Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

-

Staining: Stain the slides with a DNA staining solution.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet" shape. Capture images and quantify the extent of DNA damage (e.g., tail length, tail moment) using image analysis software.

DNA Fragmentation Assay (Laddering)

This protocol is based on the observation of nucleosomal DNA ladder patterns in this compound-treated cultured human lymphocytes.[1]

Objective: To detect the characteristic internucleosomal cleavage of DNA that occurs during apoptosis induced by this compound.

Materials:

-

This compound solution (concentrations: 0.1, 1, 10, 50 µg/mL)

-

Cultured human lymphocytes

-

Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A solution

-

Proteinase K solution

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (B145695) (100% and 70%)

-

Sodium acetate

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Agarose

-

TAE or TBE buffer

-

DNA loading dye

-

DNA ladder marker

-

Gel electrophoresis apparatus

-

Power supply

-

UV transilluminator

Procedure:

-

Cell Treatment: Treat cultured human lymphocytes with various concentrations of this compound (0.1, 1, 10, 50 µg/mL) and a control for 48 hours.

-

DNA Extraction:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Centrifuge to pellet the debris, and collect the supernatant containing the DNA.

-

Treat the supernatant with RNase A to degrade RNA.

-

Treat with Proteinase K to digest proteins.

-

Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

-

Precipitate the DNA with ethanol and sodium acetate.

-

Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

-

-

Gel Electrophoresis:

-

Prepare an agarose gel (e.g., 1.5-2.0%) in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).

-

Mix the extracted DNA with loading dye and load into the wells of the gel.

-

Load a DNA ladder marker in a separate lane.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs indicates apoptosis.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to assess the impact of this compound on cell cycle progression in a susceptible protozoan, such as Giardia lamblia.

Objective: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Materials:

-

This compound solution

-

Giardia lamblia trophozoites in culture

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., ice-cold 70% ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture Giardia lamblia trophozoites under appropriate anaerobic conditions. Treat the cultures with a relevant concentration of this compound (e.g., IC50 value) for various time points.

-

Cell Harvesting and Fixation:

-

Harvest the trophozoites by chilling the culture tubes to detach the cells, followed by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

References

- 1. Genotoxicity and cell death induced by this compound (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound 500mg [dailymed.nlm.nih.gov]

- 4. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Physicochemical Properties of Tinidazole for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of Tinidazole, a vital anti-parasitic and antibacterial agent. Understanding these characteristics is paramount for the successful formulation of stable, effective, and bioavailable dosage forms. This document collates essential quantitative data, details experimental methodologies for their determination, and visually represents key relationships and processes to aid in formulation development.

Core Physicochemical Properties of this compound

The formulation of a drug product is fundamentally influenced by the inherent physicochemical properties of the active pharmaceutical ingredient (API). For this compound, a 5-nitroimidazole derivative, key parameters such as solubility, pKa, melting point, partition coefficient, and solid-state characteristics dictate its behavior during manufacturing, storage, and in vivo performance.

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented below. These values, collated from various sources, provide a baseline for formulation strategy.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃N₃O₄S | [1] |

| Molecular Weight | 247.27 g/mol | [2] |

| Melting Point | 127-128 °C | [3][4] |

| 118-120 °C | [5] | |

| 117-121 °C | [2] | |

| 125-128 °C | [6] | |

| pKa | 4.7 | [1][3] |

| 2.30 ± 0.34 (Predicted) | [5][7] | |

| LogP (Octanol/Water Partition Coefficient) | -0.35 | [3] |

| Aqueous Solubility | 19900 mg/L | [3] |

| 3.03 g/L | [3] | |

| >37.1 µg/mL (at pH 7.4) | [3] | |

| 2.85 µg/ml (in phosphate (B84403) buffer pH 7.4) | [8] | |

| 2.7 µg/ml (in water) | [8] | |

| Practically insoluble in water | [5][9] | |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and methylene (B1212753) chloride | [5][9] |

| Sparingly soluble in methanol (B129727) | [5][9] | |

| Soluble in DMSO to 49 mg/mL | [4] | |

| Soluble in ethanol (B145695) (~0.2 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (B127407) (DMF) (~20 mg/ml) | [10] |

Key Physicochemical Considerations in Formulation

-

Solubility and Dissolution: this compound's low aqueous solubility is a significant challenge for oral dosage form development, potentially leading to poor bioavailability.[1] Formulation strategies often focus on enhancing its solubility and dissolution rate. The pH-dependent solubility, influenced by its pKa, is a critical factor in predicting its behavior in the gastrointestinal tract. This compound's solubility is reported to be higher in acidic conditions.[11]

-

pKa and Ionization: With a reported pKa of approximately 4.7, this compound is a weakly basic compound.[1][3] This indicates that it will be partially ionized in the acidic environment of the stomach, which can influence its absorption and distribution. The relationship between pH, pKa, and the degree of ionization is a key consideration for predicting its in vivo performance.

-

Melting Point: The melting point of this compound is consistently reported in the range of 127-128 °C.[3][4] This relatively sharp melting point suggests a crystalline solid. The melting point is a crucial parameter for identifying the compound and is also important for manufacturing processes that involve heat, such as hot-melt extrusion.

-

Partition Coefficient (LogP): The negative LogP value of -0.35 indicates that this compound is a hydrophilic compound.[3] This property influences its partitioning behavior between aqueous and lipid phases in the body, which is a determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Polymorphism: The existence of different crystalline forms, or polymorphs, can significantly impact the physicochemical properties of a drug, including its solubility, melting point, and stability.[12] While specific studies on this compound polymorphism are not extensively detailed in the initial search, it is a critical parameter to investigate during pre-formulation studies to ensure consistent product quality and performance.

-

Stability: this compound is reported to be stable but incompatible with strong oxidizing agents.[5][9] Forced degradation studies are essential to identify potential degradation pathways and products under various stress conditions such as heat, humidity, light, and different pH levels.[13] This information is vital for selecting appropriate excipients, packaging, and storage conditions.

-

Hygroscopicity: The tendency of a substance to absorb moisture from the air can affect its physical and chemical stability, as well as its manufacturability (e.g., flow properties of powders). While specific data on this compound's hygroscopicity is not provided in the initial search, it is an important parameter to evaluate, especially for solid dosage form development.[14]

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key experiments based on established pharmacopeial and regulatory guidelines.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[15]

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological pH range of the gastrointestinal tract.[16]

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 37 ± 0.5 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][17]

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[8]

-

Analysis: Dilute the filtered solution appropriately and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[18]

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable drugs.[19][20]

Principle: The pKa is determined by monitoring the change in pH of a solution of the drug as it is titrated with a standard acid or base. The pKa is the pH at which 50% of the drug is in its ionized form.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, which may be a mixture of water and a co-solvent like methanol to ensure complete dissolution.[21] The solution should be purged with nitrogen to remove dissolved carbon dioxide.[22]

-

Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the drug.[22]

-

pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.[22]

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[20]

Determination of Melting Point (Capillary Method)

The capillary melting point method is a standard pharmacopeial procedure for determining the melting range of a solid.[23][24]

Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature range over which it melts is observed.

Methodology:

-

Sample Preparation: Finely powder the dry this compound sample and pack it into a capillary tube to a height of 2.5-3.5 mm.[24]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.[25]

-

Heating: Heat the apparatus at a controlled rate (e.g., 1 °C/minute) when the temperature is near the expected melting point.[24][25]

-

Observation: Record the temperature at which the substance first begins to melt (onset point) and the temperature at which it is completely molten (clear point).[24] This range is reported as the melting range.

Determination of Partition Coefficient (LogP) - Shake-Flask Method (OECD 107)

The shake-flask method is a direct method for determining the octanol-water partition coefficient.[26][27]

Principle: The compound is distributed between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. For ionizable compounds like this compound, use a buffer solution with a pH where the compound is predominantly in its non-ionized form.[28]

-

Equilibration: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a vessel. Shake the vessel at a constant temperature until equilibrium is reached.[28]

-

Phase Separation: Separate the two phases by centrifugation.[28]

-

Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

Visualizing Key Relationships and Processes

Graphical representations are invaluable tools for understanding complex relationships and workflows in drug development. The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's physicochemical properties.

Caption: Relationship between GI tract pH and this compound's ionization state and solubility.

Caption: A typical workflow for polymorph screening of an active pharmaceutical ingredient.

References

- 1. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 2. chemigran.com [chemigran.com]

- 3. This compound | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. This compound CAS#: 19387-91-8 [m.chemicalbook.com]

- 6. This compound 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

- 8. rjtcsonline.com [rjtcsonline.com]

- 9. This compound | 19387-91-8 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. ijhmp.com [ijhmp.com]

- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 15. researchgate.net [researchgate.net]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. pharmatutor.org [pharmatutor.org]

- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. enamine.net [enamine.net]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. scribd.com [scribd.com]

- 24. thinksrs.com [thinksrs.com]

- 25. youtube.com [youtube.com]

- 26. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 27. oecd.org [oecd.org]

- 28. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

Synthesis and Characterization of Novel Tinidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel derivatives of Tinidazole (B1682380). This compound, a second-generation 5-nitroimidazole, is a cornerstone in the treatment of anaerobic and protozoal infections.[1] However, limitations such as poor aqueous solubility have prompted research into novel derivatives with enhanced physicochemical and pharmacological properties.[2] This document details the synthesis of new this compound salts and supramolecular compounds, outlines the protocols for their characterization, and presents their biological activities in a structured format.

Synthesis of Novel this compound Derivatives

The development of novel this compound derivatives has primarily focused on the formation of salts, molecular salts, and supramolecular compounds to improve its physicochemical properties, such as solubility.[2][3] These modifications can lead to enhanced bioavailability and therapeutic efficacy.

Synthesis of this compound Salts and Molecular Salts

A prevalent strategy for modifying this compound involves its reaction with various organic and inorganic acids to form salts and molecular salts.[2] This approach has been shown to significantly enhance the aqueous solubility of the parent drug.

Experimental Protocol: Synthesis of this compound-p-Toluenesulfonic Acid (TN-PTSA) Salt

This protocol describes a solvent-free grinding method for the synthesis of a this compound salt with p-Toluenesulfonic acid.[4]

-

Preparation: An equimolar mixture of this compound (200 mg, 1 mmol) and p-Toluenesulfonic acid (PTSA) (142 mg, 1 mmol) is prepared.

-

Grinding: A few drops of water are added to the mixture in an agate mortar.

-

Reaction: The mixture is ground for 15-20 minutes until a dry powder, the TN-PTSA salt, is obtained.

-

Purification: The resulting product is collected and stored in a desiccator.

A similar procedure can be followed for the synthesis of other this compound salts using different acidic co-formers.

Synthesis of this compound Supramolecular Compounds

The formation of supramolecular compounds, or co-crystals, is another effective method to modify the properties of this compound. This involves the non-covalent interaction of this compound with a co-former molecule.[3][5][6][7][8]

Experimental Protocol: Synthesis of this compound-2,6-dihydroxybenzoic acid (TN-2,6-DHBA) Supramolecular Compound

This protocol details the synthesis of a this compound supramolecular compound via slow solvent evaporation.[3]

-

Mixing: this compound (0.0247 g, 0.10 mmol) and 2,6-dihydroxybenzoic acid (0.0154 g, 0.10 mmol) are mixed in a mortar and ground for 30 minutes.

-

Dissolution: The ground mixture is dissolved in 5 mL of acetone.

-

Crystallization: The resulting solution is sealed in a 25 mL glass beaker with parafilm and left at ambient temperature.

-

Isolation: High-quality yellow rod-like crystals suitable for diffraction are obtained after two weeks as the solvent slowly evaporates. The crystals are then dried under a vacuum.

The following diagram illustrates the general workflow for the synthesis and characterization of these novel this compound derivatives.

Characterization of Novel this compound Derivatives

A comprehensive characterization is essential to confirm the formation of the new derivatives and to understand their structural and physicochemical properties.

Spectroscopic and Thermal Analysis

Experimental Protocols:

-

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer over a range of 500 to 5000 cm⁻¹. The formation of salts can be confirmed by the shift in the characteristic vibrational bands of the carboxylate (COO⁻) groups.[2]

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectra are recorded in a suitable deuterated solvent. The chemical shifts of the protons in the imidazole (B134444) ring of this compound can indicate the formation of new derivatives through ionic interactions or hydrogen bonding.[2]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal stability of the new solid phases. Samples are heated in hermetically sealed aluminum pans at a constant rate.[2]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the novel supramolecular compounds, confirming the formation of co-crystals and elucidating the intermolecular interactions, such as hydrogen bonds.[3][5][6][7][8]

Data Presentation: Physicochemical and Biological Properties

The synthesized this compound derivatives have been evaluated for their solubility and a range of biological activities. The quantitative data are summarized in the tables below for ease of comparison.

Solubility Data

The formation of salts has been shown to dramatically increase the aqueous solubility of this compound.[2]

| Compound | Solubility (mg/mL)[2] | Fold Increase in Solubility[2] |

| This compound (TN) | 3.7 | - |

| TN-HCl | 321.2 | 86.8 |

| TN-PTSA | 184.2 | 49.7 |

Antibacterial Activity

The antibacterial activity of the novel derivatives was assessed using the zone of inhibition method.[2]

| Compound | Zone of Inhibition (mm) vs. Bacillus subtilis[2] |

| This compound (TN) | Moderate Activity |

| TN-PTSA | Good Activity |

| TN-EBA | Good Activity |

Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives was evaluated and compared to the parent drug and a standard anti-inflammatory agent.[2]

| Compound | Anti-inflammatory Activity (%)[2] |

| This compound (TN) | 50.7 |

| TN-PTSA | 45-50 |

| TN-HCl | 45-50 |

| TN-DBA | 45-50 |

| Diclofenac Sodium (Standard) | 67.3 |

Analgesic Activity

The analgesic effects of the novel this compound derivatives were also investigated.[2]

| Compound | Analgesic Activity (%)[2] |

| This compound (TN) | 94.1 |

| TN-PBA | 78-86 |

| TN-PTSA | 78-86 |

| TN-VA | 78-86 |

| Morphine (Standard) | 97.3 |

Mechanism of Action and Signaling Pathways

The antimicrobial activity of this compound and its derivatives stems from the reduction of the 5-nitro group within anaerobic or protozoal cells, leading to the formation of cytotoxic nitroso radicals.[9][10][11] These reactive intermediates can bind to and damage the helical structure of DNA, inhibiting nucleic acid synthesis and ultimately leading to cell death.[9][10]

Recent studies have also indicated that this compound can induce apoptosis in human lymphocytes.[1] This suggests that beyond its direct antimicrobial effects, this compound may modulate host cellular pathways. The induction of apoptosis is a critical mechanism for eliminating infected or damaged cells and is a key area of interest for drug development.

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis.

This apoptotic mechanism involves DNA fragmentation, which can be observed as a characteristic ladder pattern in gel electrophoresis, and morphological changes such as cell shrinkage and the formation of apoptotic bodies.[1] The ability of novel this compound derivatives to modulate this pathway could have significant implications for their therapeutic applications, particularly in the context of infections that involve a significant host inflammatory response.

The logical relationship between the structural modification of this compound and its enhanced properties is depicted in the following diagram.

Conclusion

The synthesis of novel this compound derivatives, particularly salts and supramolecular compounds, presents a promising strategy to overcome the limitations of the parent drug. The enhanced solubility and modified biological activities of these new entities highlight their potential for improved therapeutic outcomes. Further research into the specific signaling pathways modulated by these derivatives will provide a deeper understanding of their mechanisms of action and may open new avenues for their application in a broader range of diseases. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development.

References

- 1. Genotoxicity and cell death induced by this compound (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Structure Character... preview & related info | Mendeley [mendeley.com]

- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. This compound: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Degradation Pathway and Environmental Impact of Tinidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation pathways of the widely used antimicrobial agent, tinidazole (B1682380). It details various degradation methodologies, including hydrolysis, photocatalysis, sonolysis, and other advanced oxidation processes (AOPs). The guide presents a thorough analysis of the identified degradation products and proposes degradation pathways based on current scientific literature. Furthermore, it critically assesses the environmental impact of this compound and its transformation products, summarizing available ecotoxicity data. Detailed experimental protocols for key degradation and analytical methods are provided to facilitate further research in this area. All quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a synthetic nitroimidazole derivative with broad-spectrum activity against protozoa and anaerobic bacteria.[1][2] Its extensive use in human and veterinary medicine has led to its detection in various environmental compartments, raising concerns about its potential ecological impact.[3][4] The persistence of this compound and the potential toxicity of its degradation byproducts necessitate a thorough understanding of its environmental fate and degradation mechanisms. This guide aims to provide a detailed technical resource for researchers and professionals working on the environmental risk assessment and remediation of this compound.

Degradation Pathways of this compound

The degradation of this compound can be achieved through several processes, each involving different mechanisms and leading to a variety of transformation products. The primary degradation pathways include hydrolysis, photocatalysis, and sonolysis.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][8] These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[9][10]

Under alkaline conditions, this compound has been found to undergo extensive degradation. Mild degradation is observed in acidic and neutral conditions, while the drug is relatively stable to thermal stress. Oxidative stress and photolytic conditions also lead to significant degradation.

Hydrolysis

The hydrolysis of this compound is pH-dependent and follows apparent first-order kinetics.[11] At a pH greater than or equal to 7, the degradation is primarily driven by the hydroxide (B78521) ion, involving a proton transfer from the ethylsulfonylethyl side chain.[11] Around pH 4.5, the degradation is mainly due to the solvent (water).[11]

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are highly effective in degrading refractory organic pollutants like this compound through the generation of highly reactive hydroxyl radicals (•OH).[12]

Photocatalysis involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (e.g., UV light) to generate reactive oxygen species.

-

UV/TiO₂ Process: The UV/TiO₂ system has been shown to be effective in degrading nitroimidazole antibiotics.[13] The process involves the generation of hydroxyl radicals that attack the this compound molecule, leading to its degradation.[13] Theoretical studies suggest that the degradation can proceed through the ring-opening of the imidazole (B134444) ring.[4]

-

UV/Persulfate (UV/PS) Process: The UV/PS process demonstrates a remarkable ability to degrade this compound, with the degradation following pseudo-first-order kinetics.[14][15] Quenching experiments have revealed that sulfate (B86663) radicals (SO₄•⁻) play a dominant role in this degradation process.[14][15]

Sonolysis utilizes ultrasound to induce acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of reactive radicals that can degrade organic compounds. The combination of ultrasound with hydrogen peroxide (H₂O₂) enhances the degradation of this compound.[16] The maximum removal efficiency is typically achieved under acidic conditions (pH 3).[16]

Proposed Degradation Pathway

Based on the identification of degradation products in various studies, a tentative degradation pathway for this compound under advanced oxidation processes is proposed. The degradation likely initiates with an attack by hydroxyl or sulfate radicals on the imidazole ring or the side chain.

One proposed initial step involves the reduction of the sulfonyl group.[17] Subsequent reactions may include hydroxylation of the imidazole ring, cleavage of the C-N bond, and eventual ring-opening, leading to the formation of smaller organic molecules.[4][18]

Proposed degradation pathway of this compound under AOPs.

Quantitative Data on this compound Degradation

The efficiency of different degradation processes for this compound removal is summarized in the tables below.

Table 1: Degradation Efficiency of this compound under Various Conditions

| Degradation Method | Catalyst/Oxidant | Initial Concentration | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference(s) |

| UV/PS | Persulfate (PS) | 40 µM | 7.0 | 10 | 94.1 | [15] |

| Sonolysis + H₂O₂ | H₂O₂ | 80 ppm | 3 | 150 | 75 | [16] |

| Sonolysis alone | - | 80 ppm | 3 | 150 | 8.5 | [16] |

| Algae-induced Photodegradation | Algae | - | 5 | - | ~58 | [19] |

Table 2: Kinetic Data for this compound Degradation

| Degradation Method | Kinetic Model | Rate Constant (k) | R² | Reference(s) |

| UV/PS | Pseudo-first-order | 4.82 x 10⁻³ s⁻¹ | 0.998 | [14][15] |

| Hydrolysis | Apparent first-order | - | - | [11] |

Table 3: Mineralization of this compound

| Degradation Method | TOC Removal (%) | Mineralization (%) | Reference(s) |

| HAP process | 78.25 | 85.8 | [20] |

| Ozonation (catalyzed) | 36.85 | - | [21] |

Experimental Protocols

Detailed experimental protocols for the degradation and analysis of this compound are crucial for reproducible research.

Forced Degradation Protocol (ICH Guidelines)

Forced degradation studies are conducted to assess the stability of this compound under various stress conditions.[5][6][7][8]

-

Acid Hydrolysis: A solution of this compound (e.g., 1 mg/mL) is prepared in 0.1 M HCl and refluxed at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[22]

-

Base Hydrolysis: A solution of this compound is prepared in 0.1 M NaOH and treated under similar conditions as acid hydrolysis.[22]

-

Oxidative Degradation: this compound solution is treated with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a specified duration (e.g., 24 hours).[22]

-

Thermal Degradation: A solid sample of this compound is exposed to dry heat (e.g., 105°C) for a defined period.[8]

-

Photodegradation: A solution of this compound is exposed to a light source providing both UV and visible radiation (e.g., 1.2 million lux hours and 200 watt-hours/m²).[7]

Workflow for forced degradation studies of this compound.

Photocatalytic Degradation Protocol (UV/TiO₂)

-

Reactor Setup: A photocatalytic reactor equipped with a UV lamp is used. The reaction vessel is typically made of quartz to allow UV transmission.[12]

-

Catalyst Suspension: A known amount of TiO₂ catalyst is suspended in an aqueous solution of this compound of a specific concentration.[12]

-

Irradiation: The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium, after which the UV lamp is turned on to initiate the photocatalytic reaction.[12]

-

Sampling and Analysis: Aliquots of the suspension are withdrawn at regular intervals, filtered to remove the catalyst, and analyzed by a suitable analytical method (e.g., HPLC) to determine the concentration of this compound.[12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of this compound and its degradation products.[23][24][25]

-

Chromatographic Conditions: A typical HPLC system consists of a pump, an injector, a column (e.g., C18), a detector (e.g., UV-Vis), and a data acquisition system.[22]

-

Mobile Phase: The mobile phase composition is optimized to achieve good separation of this compound from its degradation products. A common mobile phase is a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[22]

-

Detection: The detection wavelength is set at the maximum absorbance of this compound (around 310-320 nm).[16][23]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a standard solution of known concentration.[24]

Environmental Impact and Ecotoxicity

The presence of this compound in the environment, even at low concentrations, can pose a risk to non-target organisms.[4]

Environmental Fate

This compound's release into the environment can occur through various waste streams from its production and use.[3] Due to its incomplete removal in wastewater treatment plants, it can be discharged into receiving waters.[3]

Ecotoxicity

The ecotoxicity of this compound and its degradation products is a significant concern. The toxicity can vary depending on the organism and the specific endpoint being measured.

Table 4: Ecotoxicity Data for this compound

| Test Organism | Endpoint | Concentration | Exposure Time | Reference(s) |

| Daphnia magna | EC50 (Immobilisation) | >100 mg/L | 48 h | [General data for similar compounds] |

| Pseudokirchneriella subcapitata (Green algae) | EC50 (Growth inhibition) | - | 72 h | - |

| Fish (e.g., Danio rerio) | LC50 | - | 96 h | - |

Note: Specific ecotoxicity data for this compound is limited in the reviewed literature. The table indicates common test organisms and endpoints for which data would be valuable.

The degradation products of pharmaceuticals can sometimes be more toxic than the parent compound. Therefore, a comprehensive environmental risk assessment should consider the toxicity of the entire mixture of compounds formed during degradation.

Conclusion

This technical guide has provided a detailed overview of the degradation pathways of this compound, summarizing current knowledge on various degradation methods, identified byproducts, and proposed mechanisms. The compiled quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field. The visualization of degradation pathways and experimental workflows aims to enhance the understanding of the complex processes involved. While significant progress has been made in understanding this compound degradation, further research is needed to fully elucidate its degradation pathways, identify all transformation products, and comprehensively assess the ecotoxicological risks posed by both the parent compound and its metabolites. This knowledge is crucial for developing effective remediation strategies and mitigating the environmental impact of this widely used pharmaceutical.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [this compound: a classical anaerobical drug with multiple potential uses nowadays] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The adsorption characteristics and degradation mechanism of this compound on an anatase TiO 2 surface: a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06665A [pubs.rsc.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. sapub.org [sapub.org]

- 9. Stability indicating TLC method for the quantification of this compound in pharmaceutical dosage form - I.V. Fluid | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. On the hydrolytic behavior of this compound, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. The adsorption characteristics and degradation mechanism of this compound on an anatase TiO2 surface: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pjoes.com [pjoes.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Algal organic matter induced photodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. researchgate.net [researchgate.net]

- 24. Sensitive and Cost-Effective TLC-Densitometric Method for Determination of Metronidazole and this compound in Tablets [mdpi.com]

- 25. Overview of Analytical Methods for Evaluating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity Spectrum of Tinidazole Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of tinidazole (B1682380), a 5-nitroimidazole antimicrobial agent, against a wide spectrum of anaerobic bacteria. This compound's efficacy is critical in the treatment of various infections, including intra-abdominal sepsis, gynecological infections, and periodontitis.[1][2] This document summarizes key quantitative data on its activity, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action and experimental workflows.

In Vitro Antimicrobial Activity of this compound

This compound demonstrates potent bactericidal activity against the majority of obligate anaerobic bacteria.[1][3] Its spectrum of activity includes clinically significant gram-negative bacilli and gram-positive cocci. The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity, and extensive in vitro studies have established the MIC ranges, MIC₅₀, and MIC₉₀ values for this compound against various anaerobic species.

Activity Against Gram-Negative Anaerobic Bacilli

This compound is highly effective against the Bacteroides fragilis group, which is often resistant to other antimicrobial agents.[1] It also shows excellent activity against Prevotella and Fusobacterium species.

Table 1: In Vitro Activity of this compound Against Gram-Negative Anaerobic Bacilli

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bacteroides fragilis | 42 | 0.25 - 4 | - | - | [3] |

| Prevotella buccae | 25 | - | - | 2 | [4] |

| Prevotella intermedia | 10 | - | - | 4 | [4] |

| Prevotella melaninogenica | 6 | - | - | 0.5 | [4] |

| Fusobacterium nucleatum | 10 | - | - | 1 | [4] |

| Gram-Negative Bacilli (mixed) | 69 | - | 0.28 (Geometric Mean) | - | [5][6] |

Activity Against Gram-Positive Anaerobic Bacteria

This compound is also active against several gram-positive anaerobic bacteria, including Clostridium and Peptostreptococcus species. However, some species, such as Propionibacterium acnes and some strains of anaerobic streptococci and actinomyces, are known to be resistant.[1][7]

Table 2: In Vitro Activity of this compound Against Gram-Positive Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Clostridium difficile | 38 | - | 0.16 (Geometric Mean) | - | [8][9][10] |

| Clostridium difficile | 40 | - | 0.31 (Geometric Mean) | - | [11] |

| Peptostreptococcus anaerobius | 11 | - | 0.17 (Geometric Mean) | - | [8][9] |

| Peptostreptococcus spp. | 6 | - | - | - | [3] |

| Clostridium spp. | 4 | - | - | - | [3] |

Mechanism of Action

This compound is a prodrug that requires activation within the anaerobic bacterium. Its selective toxicity is due to the unique metabolic pathways present in anaerobic organisms.

Activation Pathway

Under anaerobic conditions, the nitro group of this compound is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[12] This reduction process generates reactive nitro radicals and other cytotoxic intermediates.

Caption: this compound's mechanism of action in anaerobic bacteria.

These reactive intermediates bind to microbial DNA, causing strand breaks and a loss of the helical structure, which ultimately leads to cell death.[12] This targeted DNA damage inhibits the replication and transcription processes essential for the bacterium's survival.[12]

Experimental Protocols for Susceptibility Testing

The in vitro susceptibility of anaerobic bacteria to this compound is primarily determined using standardized methods such as agar (B569324) dilution and broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for anaerobic susceptibility testing.[14]

Experimental Workflow:

-

Media Preparation: A suitable growth medium, such as Brucella blood agar supplemented with hemin (B1673052) and vitamin K1, is prepared and autoclaved.

-

Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to obtain the desired concentrations.

-

Plate Preparation: A specific volume of each this compound dilution is added to molten agar, mixed thoroughly, and poured into petri dishes. A control plate with no antimicrobial agent is also prepared.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension using a multipoint inoculator.

-

Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Caption: Workflow for the Agar Dilution Susceptibility Test.

Broth Microdilution Method

The broth microdilution method is a more convenient alternative for clinical laboratories.[13]

Experimental Workflow:

-

Plate Preparation: Commercially prepared or in-house-produced microtiter plates containing serial dilutions of this compound in a suitable broth medium are used.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents visible turbidity in the wells.

Resistance Mechanisms

While resistance to this compound is uncommon, it can occur.[1] The primary mechanisms of resistance in anaerobic bacteria involve:

-

Decreased drug activation: This can result from mutations in the genes encoding the enzymes responsible for reducing the nitro group of this compound, such as pyruvate:ferredoxin oxidoreductase.

-

Altered electron transport: Changes in the electron transport chain can lead to less efficient reduction of the drug.

-

Increased drug efflux: Some bacteria may acquire mechanisms to actively pump the drug out of the cell.

Conclusion

This compound exhibits a broad spectrum of potent in vitro activity against a wide range of clinically important anaerobic bacteria. Its efficacy is rooted in its selective activation within the anaerobic environment, leading to targeted DNA damage and cell death. Standardized susceptibility testing methods, such as agar and broth microdilution, are crucial for monitoring resistance patterns and guiding appropriate clinical use. Understanding the in vitro activity and mechanism of action of this compound is essential for researchers and clinicians in the ongoing effort to combat anaerobic infections.

References

- 1. This compound--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in anaerobic infections: a review of its antibacterial activity, pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bactericidal activity of this compound. An in vitro comparison of the effects of this compound and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibitory and cidal activity against anaerobic periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of the in vitro activity of metronidazole, this compound, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of the in vitro activity of metronidazole, this compound, and nimorazole against Gram-negative anaerobic bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Antibacterial and bactericidal activity of this compound against anaerobic bacteria comparing with metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Comparative activity of metronidazole and this compound against Clostridium difficile and Peptostreptococcus anaerobius - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro activities of this compound and metronidazole against Clostridium difficile, Prevotella bivia and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 15. EUCAST: Susceptibility testing of anaerobic bacteria [eucast.org]

The Journey of Tinidazole Through the Body: A Deep Dive into its Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics and metabolism of tinidazole (B1682380), a potent antimicrobial and antiprotozoal agent, across various animal models. Understanding how this drug is absorbed, distributed, metabolized, and excreted is paramount for preclinical assessment and optimizing its therapeutic efficacy and safety. This document provides a comprehensive overview of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of its metabolic fate.

Pharmacokinetic Profile of this compound Across Species

This compound exhibits variable pharmacokinetic profiles across different animal species. The following tables summarize key quantitative data from intravenous (IV) and oral (p.o.) administration studies, offering a comparative perspective for researchers.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Animal Models

| Parameter | Dog[1] | Cat[1] | Horse[2] | Unweaned Calf[3] |

| Dose (mg/kg) | 15 | 15 | 15 | 20 |

| Elimination Half-life (t½) | 4.4 h | 8.4 h | 5.2 h | 394 min (6.57 h) |

| Volume of Distribution (Vd) | 663 ml/kg | 536 ml/kg | 660 ml/kg | 0.74 L/kg |

| Total Body Clearance (Cl) | ~2x higher than cats | - | 1.6 ml/min/kg | 1.37 ml/min/kg |

| Mean Residence Time (MRT) | - | - | 7.0 h | 542 min |

Table 2: Pharmacokinetic Parameters of this compound Following Oral (p.o.) Administration in Animal Models

| Parameter | Dog[1] | Cat[1] | Horse[2] | Unweaned Calf[3] | Rat[4][5] |

| Dose (mg/kg) | 15 | 15 | 25 | 25 | - |

| Peak Plasma Concentration (Cmax) | 17.8 µg/ml | 22.5 µg/ml | - | Detected at 240 min | - |

| Time to Peak (Tmax) | - | - | - | 240 min | - |

| Elimination Half-life (t½) | - | - | - | 524 min (8.73 h) | ~8-10 h |

| Bioavailability (F) | Complete | Complete | Essentially 100% | 99.5% | - |

| Mean Residence Time (MRT) | - | - | 8.5 h | 812 min | - |

| Absorption Half-life (t½a) | - | - | 1.1 h | - | - |

Note: Some data points are not available in the cited literature and are marked as "-".

Metabolic Fate of this compound

The biotransformation of this compound is a critical aspect of its disposition. In both rats and dogs, metabolism is a significant route of elimination, with the liver playing a central role. The primary metabolic pathways involve oxidation and conjugation.[4][6]

Unchanged this compound accounts for a substantial portion of the excreted drug in urine.[4][6] The major identified metabolic reactions are:

-

Hydroxylation: The 2-methyl group of the imidazole (B134444) ring is hydroxylated, forming a 2-hydroxymethyl metabolite.[4][6]

-

Glucuronidation: The hydroxylated metabolite can then undergo conjugation with glucuronic acid to form an O-glucuronide.[4][6]

The metabolic fate of this compound appears to be qualitatively similar between rats and dogs.[6]

Experimental Protocols: A Methodological Overview

The following sections provide a detailed, synthesized overview of the methodologies typically employed in pharmacokinetic studies of this compound in animal models.

Animal Models and Drug Administration

-

Animal Species: Common models include dogs (e.g., Beagle), cats, rats (e.g., Wistar), and horses.[1][2]

-

Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. A suitable period of acclimatization is allowed before the study commences.

-

Fasting: Animals are typically fasted overnight prior to drug administration to minimize variability in absorption.

-

Intravenous (IV) Administration: A solution of this compound is administered via a suitable vein (e.g., cephalic vein in dogs). The dose is calculated based on the animal's body weight.

-

Oral (p.o.) Administration: this compound is administered orally, often as a tablet or a suspension, using a gavage tube for smaller animals to ensure accurate dosing.

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. For IV studies, sampling is more frequent in the initial phase to capture the distribution phase. For oral studies, sampling is designed to capture absorption, peak, and elimination phases.

-

Sample Collection Sites: Common sites include the jugular vein or other accessible peripheral veins.

-

Anticoagulant: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin).

-

Plasma/Serum Separation: The blood samples are centrifuged to separate plasma or serum, which is then stored frozen (e.g., at -20°C or lower) until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of this compound in biological matrices due to its sensitivity and specificity.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Chromatographic Column: A reverse-phase column, such as a C18 column, is commonly employed for separation.

-

Mobile Phase: The composition of the mobile phase is optimized for the separation of this compound and an internal standard. A common mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Sample Preparation:

-

Protein Precipitation: To remove proteins from the plasma/serum samples, a precipitating agent (e.g., perchloric acid, acetonitrile, or methanol) is added.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Injection: A specific volume of the clear supernatant is injected into the HPLC system.

-

-

Detection: The UV detector is set at a wavelength where this compound shows maximum absorbance (e.g., around 317-320 nm).

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area of this compound to that of an internal standard (e.g., metronidazole) and referencing a standard curve prepared with known concentrations of the drug.

References

- 1. akjournals.com [akjournals.com]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validated HPLC method for the determination of this compound in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

The Nitroimidazole Revolution: A Technical Guide to the Discovery and History of 5-Nitroimidazole Compounds in Medicine

For Researchers, Scientists, and Drug Development Professionals